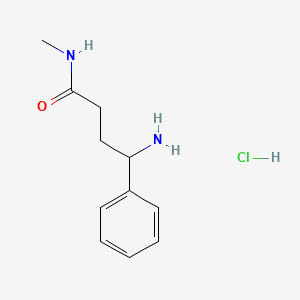
4-amino-N-methyl-4-phenylbutanamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-4-phenylbutanamidehydrochloride typically involves the reaction of 4-phenylbutanamide with methylamine and subsequent hydrochloride salt formation. The reaction conditions often include:
Temperature: Controlled to optimize yield and purity.
Solvent: Commonly used solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-amino-N-methyl-4-phenylbutanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, methanol.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
4-amino-N-methyl-4-phenylbutanamidehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 4-amino-N-methyl-4-phenylbutanamidehydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-amino-N-methylbenzenesulfonamide : Similar in structure but contains a sulfonamide group instead of a butanamide group.
- N-methyl derivatives of norbelladine : These compounds share the N-methyl functional group but differ in their overall structure and biological activities.
Uniqueness
4-amino-N-methyl-4-phenylbutanamidehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
2825011-93-4 |
|---|---|
分子式 |
C11H17ClN2O |
分子量 |
228.72 g/mol |
IUPAC名 |
4-amino-N-methyl-4-phenylbutanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13-11(14)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3,(H,13,14);1H |
InChIキー |
DAZUFLSGPPIGNJ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CCC(C1=CC=CC=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


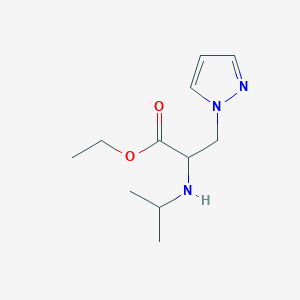
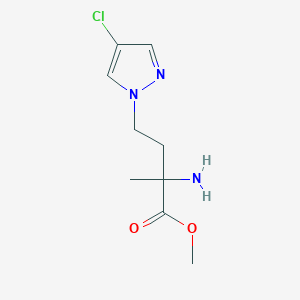

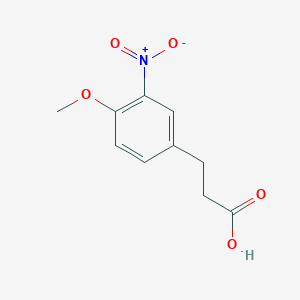
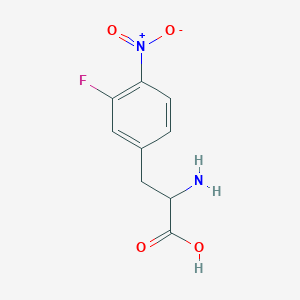

![2-Amino-4-[(2-chlorophenyl)sulfamoyl]phenylsulfurofluoridate](/img/structure/B15313957.png)
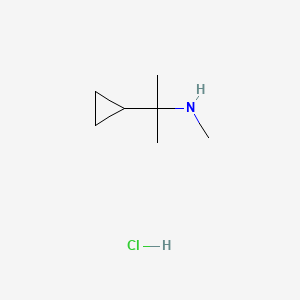
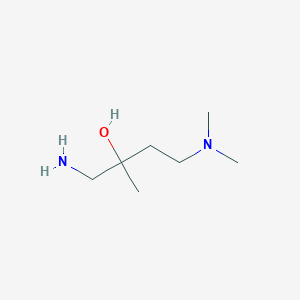
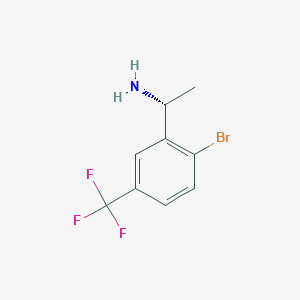
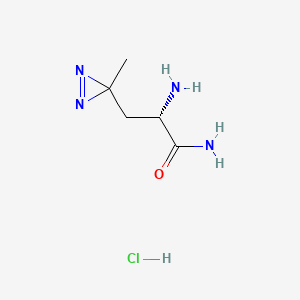

![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
